The synthesis of CP-775146 involves several key steps that focus on constructing its piperidine and phenoxy moieties. The general synthetic route can be outlined as follows:
The precise reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
CP-775146 has a complex molecular structure characterized by the following components:
The molecular formula is , and its structural representation can be illustrated as follows:
This structure allows for specific interactions within the PPARα binding site, facilitating its agonistic effects .
CP-775146 undergoes various chemical reactions primarily related to its metabolic pathways once administered. Notably:
These reactions are essential for understanding the pharmacodynamics of CP-775146 in clinical applications.
The mechanism of action of CP-775146 involves selective activation of PPARα, leading to:
This multifaceted mechanism underscores its potential utility in treating metabolic disorders.
CP-775146 exhibits several notable physical and chemical properties:
These properties are critical for formulating effective delivery systems in therapeutic applications .
CP-775146 has significant scientific applications primarily within the field of metabolic research:
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-dependent nuclear transcription factor abundantly expressed in metabolically active tissues—liver, heart, brown adipose, and skeletal muscle. It serves as the master regulator of systemic lipid homeostasis by directly modulating genes governing fatty acid uptake (e.g., CD36), mitochondrial β-oxidation (e.g., CPT-1α, Acadm), peroxisomal fatty acid oxidation (e.g., Acox1, Ehhadh), and lipoprotein metabolism (e.g., APOA1, APOA5) [3] [6]. Under fasting or high-fat conditions, PPARα activation mobilizes stored triglycerides for energy production, thereby reducing circulating triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein cholesterol (LDL-c) while elevating high-density lipoprotein cholesterol (HDL-c) [2] [6].
Metabolic syndrome (MetS)—characterized by visceral obesity, dyslipidemia, insulin resistance, and hypertension—is intrinsically linked to PPARα dysfunction. Hepatic PPARα activity diminishes in obesity, leading to:
Table 1: PPARα-Regulated Pathways and Target Genes
Metabolic Pathway | Key Target Genes | Biological Function |
---|---|---|
Fatty Acid Oxidation | CPT-1α, Acadm, Acadl | Mitochondrial β-oxidation |
Peroxisomal Lipid Processing | Acox1, Ehhadh | Very-long-chain fatty acid breakdown |
Lipoprotein Metabolism | APOA1, APOA5, LPL | HDL synthesis, TG clearance |
Glucose Homeostasis | FGF21 | Insulin sensitivity, gluconeogenesis |
Fibrates (e.g., fenofibrate, gemfibrozil) have been first-line PPARα agonists since the 1960s. Despite proven efficacy in lowering TG (20–50%) and raising HDL-c (10–15%), their clinical utility is constrained by significant limitations [4] [7]:
Table 2: Pharmacological Limitations of Classical Fibrates
Issue | Clinical Consequence | Mechanistic Basis |
---|---|---|
Weak PPARα Affinity | High doses required, increasing off-target effects | Low binding stability (Ki >10 μM) |
Cross-Reactivity with PPARγ/δ | Edema, hemoglobin decrease | Structural similarity in ligand-binding domains |
Inconsistent Cardiovascular Benefit | Variable outcomes in trials (e.g., FIELD vs. ACCORD) | Incomplete lipid remodeling in obese phenotypes |
Mitochondrial Effects | Rare hepatotoxicity/myotoxicity | Disruption of electron transport chain |
CP-775146 (chemical name: 2-Methyl-2-[3-[(3S)-1-[2-[4-(1-methylethyl)phenyl]acetyl]-3-piperidinyl]phenoxy]-propanoic acid) represents a breakthrough in targeted PPARα pharmacology. This piperidine-based agonist demonstrates nanomolar affinity for PPARα (Ki = 24.5 nM) with >400-fold selectivity over PPARγ and PPARβ/δ (Ki >10 μM) [1] [9]. Its high specificity stems from structural optimization:
Preclinical Efficacy in Metabolic Dysregulation
In diet-induced obese (DIO) C57BL/6 mice, CP-775146 (0.1 mg/kg/day, intraperitoneal) elicited rapid lipid-lowering effects within 3 days:
Table 3: CP-775146 vs. Classical Fibrates in Preclinical Models
Parameter | CP-775146 | Fenofibrate | Wy-14643 |
---|---|---|---|
PPARα Binding Affinity (Ki) | 24.5 nM | ~5–10 μM | ~0.5–1.0 μM |
PPARγ/δ Selectivity | >400-fold | 5–10-fold | 10–20-fold |
Triglyceride Reduction (DIO Mice) | −32% (0.1 mg/kg) | −25% (50 mg/kg) | −30% (50 mg/kg) |
Adipose Tissue "Browning" | Strong induction (Ucp1, Cidea) | Weak/none | Moderate |
Key Metabolic Pathways Induced | Mitochondrial + peroxisomal β-oxidation, thermogenesis | Primarily peroxisomal β-oxidation | Peroxisomal β-oxidation, inflammation suppression |
Mechanistically, CP-775146 outperforms classical agonists by:
CP-775146 exemplifies the "selective PPARα modulator" (SPPARMα) concept—optimizing beneficial transactivation of lipid-metabolizing genes while minimizing off-target effects. Its pharmacodynamic profile positions it as a candidate for severe dyslipidemia, NAFLD/NASH, and diabetes complications where fibrates show incomplete efficacy [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7